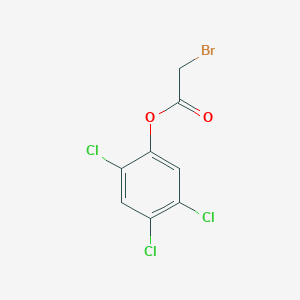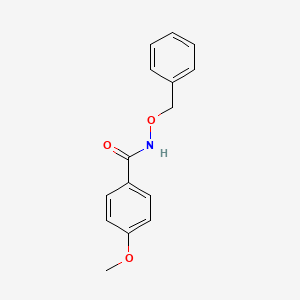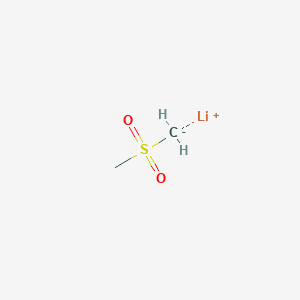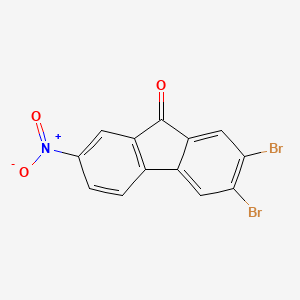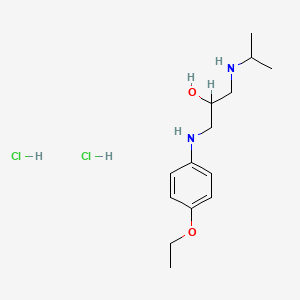
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is a chemical compound known for its significant pharmacological properties. It is often studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by its complex structure, which includes an isopropylamino group and a phenetidino group attached to a propanol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of isopropylamine with a suitable phenetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
科学的研究の応用
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cardiovascular and neurological disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
作用機序
The mechanism of action of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the activation or inhibition of G-protein coupled receptors, leading to downstream effects on cellular signaling and function.
類似化合物との比較
Similar Compounds
Bisoprolol: A beta-blocker used for treating high blood pressure.
Propranolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its beta-adrenergic blocking activity.
Uniqueness
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other beta-blockers, it may have a different affinity for various beta-adrenergic receptor subtypes, leading to unique therapeutic effects and side effect profiles.
特性
CAS番号 |
20014-08-8 |
|---|---|
分子式 |
C14H26Cl2N2O2 |
分子量 |
325.3 g/mol |
IUPAC名 |
1-(4-ethoxyanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O2.2ClH/c1-4-18-14-7-5-12(6-8-14)16-10-13(17)9-15-11(2)3;;/h5-8,11,13,15-17H,4,9-10H2,1-3H3;2*1H |
InChIキー |
SZTNHUOSIRKRLW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NCC(CNC(C)C)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




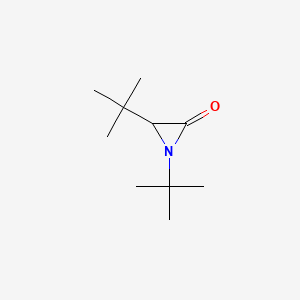
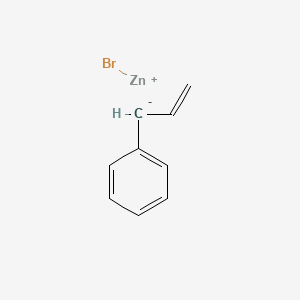
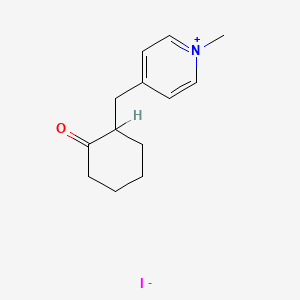

![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
